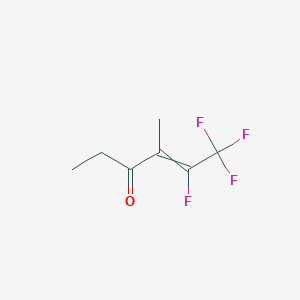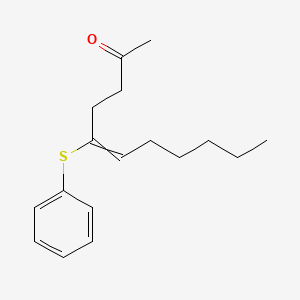![molecular formula C15H24O B14503970 (Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol CAS No. 63351-13-3](/img/structure/B14503970.png)
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol is a chemical compound known for its unique structure and properties It is a derivative of cyclopentanaphthalene and contains a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol typically involves the hydrogenation of cyclopentanaphthalene derivatives followed by the introduction of a methanol group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The final step involves the reaction of the hydrogenated product with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methanol group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, halides, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of (Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological processes and pathways.
相似化合物的比较
Similar Compounds
Cyclopentanaphthalene: The parent compound without the methanol group.
Methanol Derivatives: Compounds with similar structures but different functional groups attached to the cyclopentanaphthalene core.
Uniqueness
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol is unique due to its specific combination of a hydrogenated cyclopentanaphthalene core and a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
63351-13-3 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
3-tetracyclo[6.5.1.02,7.09,13]tetradecanylmethanol |
InChI |
InChI=1S/C15H24O/c16-8-9-3-1-6-12-13-7-14(15(9)12)11-5-2-4-10(11)13/h9-16H,1-8H2 |
InChI 键 |
UPCYJCKXQRKPEY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2C(C1)C3CC2C4C3CCC4)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


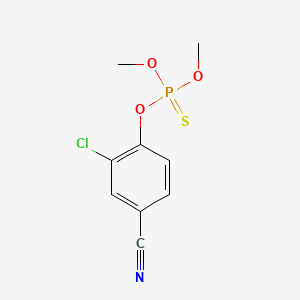
![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)

![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)


![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)

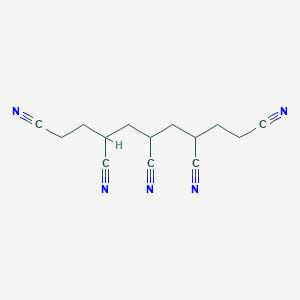
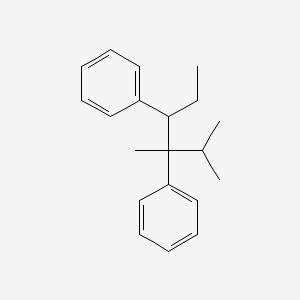
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
